methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. It belongs to the class of thiazole derivatives.
- The systematic IUPAC name is: methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate .
- It contains a thiazole ring, a triazole ring, and an ester group.
- Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in the five-membered ring.
- The compound likely has interesting biological properties due to its structural features.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar thiazole derivatives are often synthesized through condensation reactions, cyclizations, and esterifications.
- Industrial production methods would likely involve scalable processes with optimized yields.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the thiazole sulfur could lead to sulfoxides or sulfones.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Substitution: Substitution reactions at the triazole ring or the phenoxy group.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies.
Biology: It might exhibit bioactivity, making it interesting for drug discovery.
Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: Explore applications in materials science or agrochemicals.
Mechanism of Action
- Without specific data, we can only speculate. the compound’s phenoxy group and thiazole ring suggest potential interactions with enzymes or receptors.
- Molecular targets could include kinases, GPCRs, or ion channels.
- Pathways involved might relate to cell signaling, metabolism, or inflammation.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related thiazole derivatives.
- Similar compounds might include other thiazole-based drugs or agrochemicals.
Remember that this information is based on general knowledge, and specific studies on this exact compound would provide more accurate insights
Properties
Molecular Formula |
C19H21N5O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-[2-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-12(2)8-15-17(18(26)27-3)23-19(29-15)22-16(25)9-28-14-7-5-4-6-13(14)24-10-20-21-11-24/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,25) |
InChI Key |
DUAJBHOFBGSEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2N3C=NN=C3)C(=O)OC |
Origin of Product |
United States |
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